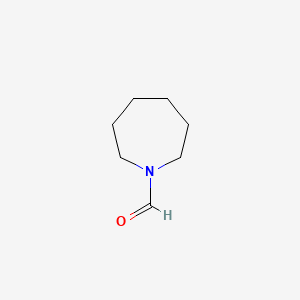

Hexahydro-1H-azepine-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

azepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPVTTKYSPOWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179802 | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25114-81-2 | |

| Record name | N-Formylhexahydroazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25114-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25114-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Hexahydro-1H-azepine-1-carbaldehyde reaction conditions and yield

An In-Depth Technical Guide to the Synthesis of Hexahydro-1H-azepine-1-carbaldehyde

This guide provides a comprehensive overview of the synthetic methodologies for producing this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and comparative data to facilitate informed decisions in experimental design.

Introduction: The Significance of the Azepane Scaffold

This compound, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a versatile seven-membered heterocyclic compound.[1][2] The azepane core structure is a prevalent motif in a wide array of biologically active molecules and pharmaceutical agents.[1] The inherent conformational flexibility of the seven-membered ring is a critical factor, allowing for diverse spatial arrangements that can be pivotal for biological efficacy.[1] This has rendered azepane derivatives a significant area of focus in the realms of drug discovery and synthetic organic chemistry.[1] This guide will delve into the prevalent and efficient methods for the synthesis of this important building block.

Primary Synthetic Strategy: Direct Formylation of Hexamethyleneimine

The most direct and commonly employed route for the synthesis of this compound is the N-formylation of its parent amine, hexamethyleneimine (also known as hexahydro-1H-azepine).[1] This approach is favored for its straightforwardness and generally high yields. Two prominent methods for achieving this transformation will be discussed in detail: classical formylation using ethyl formate and a modern catalytic approach.

Method 1: Classical N-Formylation with Ethyl Formate

This method represents a robust and widely used procedure for the N-formylation of secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of hexamethyleneimine attacks the electrophilic carbonyl carbon of ethyl formate.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic attack of hexamethyleneimine on ethyl formate.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is as follows[3]:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 19.8 g (0.2 mol) of hexahydro-1H-azepine.

-

Reagent Addition: Add 22.2 g (0.3 mol) of ethyl formate dropwise to the hexahydro-1H-azepine under a nitrogen atmosphere. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: Following the complete addition of ethyl formate, the reaction mixture is stirred overnight at room temperature.

-

Work-up and Purification: The volatile components of the reaction mixture are removed by evaporation at room temperature under reduced pressure (~20 mm Hg). The resulting residue is then purified by vacuum distillation to yield the final product.

Yield and Product Specifications:

-

Reported Yield: 84%[3]

-

Boiling Point: 56-58 °C at 3-4 mm Hg[3]

-

Molecular Formula: C₇H₁₃NO[1]

-

Molecular Weight: 127.18 g/mol [1]

Method 2: Ruthenium-Catalyzed N-Formylation

Recent advancements in organometallic catalysis have led to more efficient and atom-economical methods for N-formylation. One such method employs a ruthenium catalyst in the presence of a suitable base.

Experimental Workflow

Caption: Ruthenium-catalyzed synthesis workflow.

Experimental Protocol:

The following protocol is based on a documented ruthenium-catalyzed N-formylation reaction[4]:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere, for instance, within a glovebox.

-

Reactant Mixture: In a suitable reaction vessel, combine hexamethyleneimine, styrene, [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) as the catalyst, potassium tert-butylate as the base, and 1,3-dicyclohexyl-1H-imidazol-3-ium chloride in toluene as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 125 °C and maintained at this temperature for 24 hours.

-

Purification: Upon completion, the product is isolated and purified using standard chromatographic techniques.

Yield:

-

Reported Yield: 91%[4]

Comparative Analysis of Synthesis Methods

The choice of synthetic route will depend on various factors including available equipment, cost of reagents, and desired yield. Below is a table summarizing the key aspects of the two primary methods discussed.

| Feature | Method 1: Classical N-Formylation | Method 2: Ruthenium-Catalyzed N-Formylation |

| Formylating Agent | Ethyl Formate | Styrene (in the presence of a catalyst) |

| Catalyst | None | [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) |

| Base | None | Potassium tert-butylate |

| Solvent | None (neat reaction) | Toluene |

| Temperature | Gentle reflux | 125 °C |

| Reaction Time | Overnight | 24 hours |

| Reported Yield | 84%[3] | 91%[4] |

| Advantages | Simple, readily available reagents, no catalyst required | Higher yield, potentially more atom-economical |

| Disadvantages | Slightly lower yield compared to the catalytic method | Requires a specialized catalyst, inert atmosphere, and higher temperatures |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct N-formylation of hexamethyleneimine. While the classical approach using ethyl formate offers simplicity and good yields, modern catalytic methods, such as the ruthenium-catalyzed reaction, provide a pathway to even higher yields. The selection of the optimal method will be guided by the specific requirements and resources of the research setting. This guide provides the necessary technical details to empower researchers to successfully synthesize this valuable chemical intermediate.

References

-

This compound - LookChem. [Link]

-

This compound | C7H13NO | CID 91280 - PubChem. [Link]

-

Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine - PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of Hexahydro-1H-azepine-1-carbaldehyde

Introduction

Hexahydro-1H-azepine-1-carbaldehyde, also known as N-formylhexamethyleneimine or azepane-1-carbaldehyde, is a seven-membered heterocyclic compound with the molecular formula C₇H₁₃NO.[1][2] Its structure, featuring a flexible azepane ring N-substituted with a formyl group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and confirm purity.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to offer not just the data, but the underlying scientific rationale for the observed spectral features, empowering researchers to confidently identify and characterize this versatile molecule.

Molecular Structure and Conformation

The azepane ring's flexibility allows for multiple conformations. The presence of the N-formyl group introduces a degree of planar character around the amide bond due to resonance, which can influence the conformational equilibrium of the ring system. This conformational dynamic can be observed in the NMR spectra, particularly in the complexity of the proton signals for the ring methylene groups.

Caption: 2D Structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is characterized by signals corresponding to the formyl proton and the twelve protons of the azepane ring.

Typical ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Formyl-H | ~8.0 | s | 1H |

| N-CH₂ (α-protons) | ~3.4 - 3.2 | m | 4H |

| Ring CH₂ (β, γ-protons) | ~1.7 - 1.5 | m | 8H |

Interpretation:

-

Formyl Proton: A distinct singlet appearing downfield around 8.0 ppm is characteristic of the formyl proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[3]

-

α-Methylene Protons: The four protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate in the range of 3.2-3.4 ppm. The electron-withdrawing nature of the nitrogen and the formyl group causes this downfield shift compared to a simple alkane. The signals often appear as complex multiplets due to coupling with the adjacent β-protons and potential conformational isomers.

-

β- and γ-Methylene Protons: The remaining eight protons on the azepane ring (β and γ positions) typically appear as a broad, complex multiplet in the more upfield region of 1.5-1.7 ppm. The overlapping signals are a result of similar chemical environments and complex spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct carbon signals are expected.

Typical ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Formyl) | ~162 |

| N-CH₂ (α-carbons) | ~46, ~41 |

| Ring CH₂ (β, γ-carbons) | ~29, ~27, ~26 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal, typically around 162 ppm, is assigned to the carbonyl carbon of the formyl group. This significant deshielding is a hallmark of carbonyl carbons in amides.[4][5]

-

α-Carbons: The carbons directly attached to the nitrogen atom appear in the 41-46 ppm range. The presence of two distinct signals for these carbons can be attributed to the restricted rotation around the N-CHO amide bond, leading to magnetically non-equivalent α-carbons.

-

β- and γ-Carbons: The remaining carbons of the azepane ring resonate in the upfield region, typically between 26 and 29 ppm, consistent with sp³-hybridized carbons in a cyclic alkane-like environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[6]

-

Instrument Setup: Use a broadband probe on a 100 or 125 MHz spectrometer (corresponding to a 400 or 500 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the tertiary amide functional group.

Typical IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1670 - 1640 | C=O Stretch (Amide I band) | Tertiary Amide |

| ~2920, ~2850 | C-H Stretch | Alkane (CH₂) |

| ~1450 | C-H Bend | Alkane (CH₂) |

Interpretation:

-

Amide I Band: The most prominent feature in the IR spectrum is a strong absorption band in the region of 1640-1670 cm⁻¹. This band is assigned to the C=O stretching vibration of the tertiary amide group and is referred to as the Amide I band.[7] The position of this band is characteristic of amides and is at a lower frequency than the C=O stretch of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair.

-

C-H Stretching and Bending: Strong to medium absorptions in the 2850-2920 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the azepane ring. The C-H bending (scissoring) vibrations are typically observed around 1450 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (Liquid Film)

-

Sample Preparation: As this compound is a liquid at room temperature, a neat (undiluted) sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Expected MS Data:

-

Molecular Ion (M⁺): m/z = 127

-

Key Fragments: m/z = 98, 84, 70, 56, 42

Interpretation of Fragmentation:

The fragmentation of N-acyl cyclic amines is often directed by the nitrogen atom and the carbonyl group.

-

Molecular Ion: The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 127, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[9][10]

-

Loss of the Formyl Group: A common fragmentation pathway is the loss of the formyl radical (•CHO), resulting in a fragment ion at m/z 98.

-

Ring Fragmentation: The azepane ring can undergo fragmentation through various pathways. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[11] This can lead to the formation of a series of iminium ions and other charged fragments. The loss of ethene (C₂H₄) or propene (C₃H₆) from the ring can lead to fragments at m/z 99, 85, 71, 57, and 43. Subsequent rearrangements and further fragmentation can produce the observed smaller fragments.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.

-

Data Acquisition: As the compound elutes from the GC column, it is ionized in the MS (typically by electron ionization). The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and provide insights into the conformational dynamics of the azepane ring. The IR spectrum clearly identifies the key tertiary amide functional group. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical building block in their scientific endeavors.

References

-

Taylor & Francis Online. (n.d.). Carbon-13 NMR Studies of Nitrogen Compounds. II.- 13 C NMR Chemical Shifts of N-Substituted Formamides in Neutral and Acidic Solvents. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Correlation Chart for Amines - Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Properties of Formamide: A First Principles and Experimental Study | The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Formylation and Related Reactions of Amines via Umpolung of Cyanide Ion Promoted by Esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton-proton double resonance studies of formamide-15N and N-methylformamide-15N. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Formyl-mmdma - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Scribd. (n.d.). FT-IR Spectrum Table | PDF | Amine | Ester. Retrieved from [Link]

-

eGyanKosh. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of Hexahydro-1H-azepine-1-carbaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of Hexahydro-1H-azepine-1-carbaldehyde

Introduction

This compound, also known as azepane-1-carbaldehyde or N-formylhexamethyleneimine, is a versatile heterocyclic compound with significant applications across multiple scientific disciplines. Its molecular structure, featuring a seven-membered saturated azepane ring N-substituted with a formyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The unique conformational flexibility of the azepane scaffold is a key feature explored in drug discovery for developing novel compounds with enhanced biological properties.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, characterization, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Molecular & Physical Properties

The fundamental physical and molecular characteristics of this compound determine its behavior in various experimental and industrial settings. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [2] |

| CAS Number | 25114-81-2 | [1][2] |

| Appearance | Colorless liquid with a slightly sweet odor | [1] |

| Boiling Point | 241.1°C at 760 mmHg | [1] |

| Density | 1.043 g/cm³ | [1] |

The compound exists as a colorless liquid under standard conditions, and its relatively high boiling point is indicative of its molecular weight and polarity imparted by the amide group. While specific solubility data is not extensively published, the parent compound, hexahydroazepine, demonstrates solubility in organic solvents.[3] The presence of the polar carbaldehyde group suggests that this compound possesses moderate polarity and is likely soluble in a range of common organic solvents such as acetonitrile, tetrahydrofuran (THF), and chlorinated solvents.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by two primary structural features: the saturated azepane ring and the N-formyl functional group.

-

The Azepane Scaffold : The core of the molecule is a hexahydro-1H-azepine, or azepane, ring. This seven-membered ring is fully saturated, contributing to the compound's overall stability.[3] Unlike its unsaturated counterpart, azepine, which is notably unstable, the saturated azepane structure is a robust scaffold.[4] Its non-planar, flexible conformation is a critical aspect of its utility in medicinal chemistry, allowing derivatives to adopt various spatial arrangements to interact effectively with biological targets.[1]

-

The N-Formyl Group : The nitrogen atom is functionalized as a tertiary amide via the formyl group (-C(=O)H). This functional group governs the primary reactivity of the molecule. Amides are generally stable but can undergo hydrolysis to the parent amine (hexamethyleneimine) and formic acid under strong acidic or basic conditions. The formyl group can also act as a protecting group for the secondary amine or serve as a handle for further synthetic transformations.

The compound is a key building block in organic synthesis.[1][3] Modern synthetic approaches for its preparation often involve the direct N-formylation of hexamethyleneimine, with advanced methods utilizing copper-based catalysts to achieve high efficiency under mild conditions.[1]

Synthesis and Characterization

Conceptual Synthesis Protocol: Catalytic N-Formylation

The synthesis of this compound is most commonly achieved through the formylation of its parent amine, hexamethyleneimine. The choice of a catalytic method over classical approaches (e.g., using neat formic acid or mixed anhydrides) is driven by the principles of green chemistry, aiming for milder reaction conditions, higher atom economy, and easier purification.

Expert Rationale: A copper-catalyzed system is selected for its high efficiency and selectivity in N-formylation reactions.[1] A suitable formyl source, such as dimethylformamide (DMF), can serve as both the solvent and the formylating agent in some protocols, though a more distinct reagent like formic acid or its esters is often used for clarity. The workflow below outlines a conceptual process.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, condenser, and nitrogen inlet. The system is purged with an inert gas to exclude atmospheric moisture and oxygen, which could interfere with the catalyst.

-

Charging Reactants: The flask is charged with hexamethyleneimine, the copper catalyst, and a suitable solvent like toluene.

-

Reaction Initiation: The formylating agent (e.g., ethyl formate) is added, and the mixture is heated to the optimal reaction temperature (typically 80-110°C), depending on the specific catalyst system.

-

Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been fully consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate, containing the product, is then concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil is purified, typically by vacuum distillation, to yield the final high-purity product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A suite of analytical techniques is employed for this purpose. PubChem lists the availability of several spectral datasets for this compound, which are foundational for its characterization.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the azepane ring protons and carbons, as well as the distinct signal for the formyl proton.

-

Infrared (IR) Spectroscopy: FTIR analysis is used to identify functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight of the compound (127.18 g/mol ) and can provide fragmentation patterns that further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A reverse-phase method can be employed for analysis.[5]

Protocol: HPLC Purity Analysis [5]

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

-

Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is prepared and degassed.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and a gradient or isocratic elution is performed to separate the main compound from any impurities.

-

Detection and Quantification: The UV detector monitors the column effluent. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[1][2] The GHS hazard classifications provide a clear directive for necessary safety precautions.

| GHS Hazard Code | Hazard Statement | Source |

| H302 | Harmful if swallowed | [2][6] |

| H312 | Harmful in contact with skin | [2] |

| H332 | Harmful if inhaled | [2][6] |

| H315 | Causes skin irritation | [2][6] |

| H319 | Causes serious eye irritation | [2][6] |

| H335 | May cause respiratory irritation | [2][6] |

Mandatory Handling Protocols:

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat.[6]

-

Handling Practices: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill, and collect it in a sealed container for proper disposal. Avoid allowing the chemical to enter drains or waterways.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]

Applications and Significance

The utility of this compound stems from its unique structure, making it a valuable intermediate in several high-value applications:

-

Pharmaceuticals: The azepane ring is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a starting point for synthesizing more complex pharmaceutical agents.[1][3]

-

Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides.[1]

-

Perfumery and Cosmetics: Its slightly sweet odor allows for its use as a fragrance ingredient, where it contributes to specific scent profiles and longevity.[1]

-

Flavoring Agents: In a research context, it is explored as a potential flavoring agent.[1]

Conclusion

This compound is a chemical intermediate of considerable scientific and industrial importance. Its well-defined physical properties, combined with the versatile reactivity of its N-formyl group and the stable azepane core, provide a robust platform for synthetic chemistry. A thorough understanding of its properties, synthesis, and, most critically, its handling requirements is essential for its safe and effective use in research and development.

References

-

Cas 2360-22-7,1-METHYL-1H-BENZIMIDAZOLE-2-THIOL 95 | lookchem. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound | C7H13NO | CID 91280 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Azepine - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hexahydro-1H-azepine-1-ethanol | C8H17NO | CID 88615 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound|CAS 25114-81-2 [benchchem.com]

- 2. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 111-49-9: 1H-Azepine, hexahydro- | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. chemicalbook.com [chemicalbook.com]

Hexahydro-1H-azepine-1-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Azepane Scaffold and Its Significance in Modern Chemistry

Hexahydro-1H-azepine-1-carbaldehyde, also known by synonyms such as N-formylhexamethyleneimine and azepane-1-carbaldehyde, is a versatile heterocyclic building block with the CAS number 25114-81-2.[1][2] This colorless liquid, possessing a slightly sweet odor, is structurally characterized by a seven-membered azepane ring N-substituted with a formyl group.[1] The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[1] The inherent conformational flexibility of the seven-membered ring allows for diverse spatial arrangements, which can be pivotal for optimizing interactions with biological targets.[1] Consequently, derivatives of the azepane core are a significant focus in drug discovery and organic synthesis.[1]

This technical guide provides an in-depth overview of the core properties, synthesis, spectroscopic profile, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25114-81-2 | [1][2] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet | [1] |

| Boiling Point | 241.1 °C at 760 mmHg | [1][2] |

| Density | 1.043 g/cm³ | [1][2] |

| Flash Point | 106.4 °C | [2] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for confirming the molecular structure. While publicly available spectra with full peak assignments are limited, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton and the protons of the hexahydroazepine ring. The formyl proton (CHO) would likely appear as a singlet or a narrowly split multiplet in the downfield region, typically around 8.0 ppm. The protons on the carbons adjacent to the nitrogen atom would be deshielded and are expected to resonate at approximately 3.2-3.5 ppm. The remaining methylene protons on the azepane ring would appear as a complex series of multiplets in the upfield region, generally between 1.5 and 1.8 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region, typically around 160-165 ppm. The carbons of the azepane ring adjacent to the nitrogen would appear in the range of 40-50 ppm, while the other ring carbons would resonate further upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the aldehyde group and the saturated azepane ring.[2]

A strong absorption band in the carbonyl stretching region, typically between 1740-1720 cm⁻¹, is a definitive indicator of the aldehyde functionality.[2] Additionally, the C-H stretching vibrations of the aldehyde group provide a diagnostic marker, often appearing as a pair of weaker bands in the 2830-2695 cm⁻¹ range, with one band commonly observed around 2720 cm⁻¹.[2] The spectrum will also exhibit characteristic absorptions for the C-H and C-N bond vibrations within the seven-membered heterocyclic ring.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for determining the molecular weight and fragmentation pattern of this compound.[1] The mass spectrum would show the molecular ion peak (M+) at m/z = 127, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The most direct and common method for the preparation of this compound is the formylation of its parent amine, hexamethyleneimine (also known as azepane).[1] A straightforward and efficient laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the reaction of hexahydro-1H-azepine with ethyl formate.

Materials:

-

Hexahydro-1H-azepine (0.2 mol)

-

Ethyl formate (0.3 mol)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask charged with hexahydro-1H-azepine (0.2 mol), add ethyl formate (0.3 mol) dropwise under a nitrogen atmosphere. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Remove the volatile materials (excess ethyl formate and ethanol byproduct) using a rotary evaporator at room temperature and reduced pressure (~20 mmHg).

-

The resulting residue is then purified by vacuum distillation to yield this compound.

The following diagram illustrates the workflow of this synthesis.

Caption: A schematic overview of the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in the preclinical and synthetic phases of drug discovery and development, where it is used to construct diverse molecular scaffolds.[1]

A notable industrial application is its role as a key intermediate in the synthesis of Pimecillin, a penicillin-type antibiotic.[1] The unique structure of the azepane ring is leveraged to build the final, effective drug molecule.[1] The azepane moiety is also found in other approved drugs, such as the oral hypoglycemic agent Tolazamide and the potent histamine antagonist Azelastine, highlighting the pharmacological importance of this structural motif.[1]

Furthermore, research has explored derivatives of this compound for their potential as cannabinoid receptor antagonists, opening avenues for the development of new therapeutic agents for neurological disorders and other conditions.[1] Its utility also extends to the fragrance and flavor industries, where it is used as a building block for scent and flavor compounds.[1]

The chemical structure of this compound is depicted below.

Caption: The 2D chemical structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.[1] Researchers must consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]

The following table summarizes the GHS hazard information.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Precautionary Measures:

-

Handling: Use in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, seek medical attention immediately.[3]

This product is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry and drug discovery. Its straightforward synthesis and the pharmacological significance of its core azepane scaffold make it an important intermediate for accessing a wide range of complex molecules. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

This compound - PINPOOLS - B2B better chemical procurement. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of Hexahydro-1H-azepine-1-carbaldehyde in Various Solvents

Abstract

Hexahydro-1H-azepine-1-carbaldehyde, a cyclic amide derivative, is a versatile chemical intermediate with growing importance in pharmaceutical and agrochemical research. Its solubility characteristics are fundamental to its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We delve into the molecular structural features that govern its solubility, present a detailed, field-proven protocol for the thermodynamic equilibrium solubility determination via the shake-flask method, and discuss analytical quantification using HPLC-UV. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess and predict the solubility behavior of this compound.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of reasons:

-

Reaction and Process Chemistry: The choice of solvent is critical for efficient chemical synthesis. A solvent in which the reactants are sufficiently soluble allows for optimal reaction kinetics and product yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of compounds through crystallization, precipitation, and chromatographic techniques.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of drug delivery system.

-

Analytical Chemistry: Accurate quantification of a compound often relies on its dissolution in a suitable solvent for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

This guide will provide a deep dive into the solubility of this compound, from theoretical predictions based on its molecular structure to the practical execution of solubility determination experiments.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]

This compound possesses distinct structural features that dictate its solubility profile:

-

The Cyclic Amide (Lactam) Moiety: The seven-membered azepane ring with a formyl group attached to the nitrogen atom forms a tertiary amide. Amides are known to be polar and can act as hydrogen bond acceptors through the carbonyl oxygen and the nitrogen lone pair.[2][3] This characteristic suggests good solubility in polar protic and aprotic solvents. However, as a tertiary amide, it lacks a hydrogen bond donor, which can influence its interaction with certain solvents compared to primary or secondary amides.[4]

-

The Aldehyde Group: The formyl group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[5][6] Smaller aldehydes are generally soluble in water due to their ability to form hydrogen bonds.[7]

-

The Hydrocarbon Backbone: The hexahydroazepine ring consists of a six-carbon aliphatic chain. This nonpolar hydrocarbon portion of the molecule will favor interactions with nonpolar solvents. The overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon backbone.

Based on these structural features, we can make the following qualitative predictions about the solubility of this compound:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone, which can effectively solvate the polar amide and aldehyde groups.

-

Moderate to Good Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Water. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the carbonyl oxygen and amide nitrogen. However, the nonpolar hydrocarbon ring may limit miscibility in water.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like Ethyl Acetate and Dichloromethane.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as Toluene and Hexane, as the polar functional groups will have unfavorable interactions with these solvents.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While theoretical predictions provide valuable guidance, experimental determination of solubility is essential for obtaining accurate and reliable data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][7] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.

Principle of the Shake-Flask Method

The shake-flask method is based on the principle of dynamic equilibrium. When an excess of a solid solute is mixed with a solvent, the solute begins to dissolve. Simultaneously, dissolved solute molecules can precipitate back onto the solid phase. Equilibrium is reached when the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solution is defined as its thermodynamic solubility.

The following diagram illustrates the workflow of the shake-flask method for determining thermodynamic solubility.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Solvents of interest (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Solvent-Saturated Compound: To ensure that the solid material is in its most stable form in contact with the solvent, it is good practice to pre-saturate a small amount of the compound with the solvent vapor. This can be done by placing a small, open vial of the solvent inside a larger sealed container with the solid compound for 24 hours prior to the experiment.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient (e.g., 5-10 mg).

-

Record the exact weight of the compound added.

-

Add a known volume of the solvent of interest to the vial (e.g., 1-2 mL).

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to establish the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.

-

-

Sample Dilution and Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Analytical Quantification by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in the saturated solutions.

Example HPLC-UV Method Parameters:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used for compounds of this polarity.[8] The addition of a small amount of acid, such as formic acid or phosphoric acid, may be necessary to improve peak shape.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The UV absorbance maximum (λmax) of the aldehyde or amide chromophore should be used for detection. This should be determined experimentally by scanning a standard solution of the compound.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The curve should cover the expected concentration range of the diluted samples.

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments.

Data Presentation and Interpretation

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | 10.2 | Moderate | To be determined |

| Methanol | 5.1 | Good | To be determined | |

| Ethanol | 4.3 | Good | To be determined | |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Acetone | 5.1 | High | To be determined | |

| Acetonitrile | 5.8 | Moderate | To be determined | |

| Intermediate Polarity | Ethyl Acetate | 4.4 | Moderate to Low | To be determined |

| Dichloromethane | 3.1 | Moderate to Low | To be determined | |

| Nonpolar | Toluene | 2.4 | Low | To be determined |

| n-Hexane | 0.1 | Negligible | To be determined |

Note: Polarity Index is a relative measure of a solvent's polarity.

Self-Validating Systems and Trustworthiness of Protocols

To ensure the trustworthiness and reliability of the solubility data, the experimental protocol must incorporate self-validating elements.

-

Confirmation of Equilibrium: As mentioned, taking measurements at multiple time points until a plateau in concentration is reached is crucial to confirm that thermodynamic equilibrium has been achieved.

-

Mass Balance: Although not always performed, a mass balance calculation can provide an extra layer of validation. This involves recovering and weighing the undissolved solid at the end of the experiment to ensure that the total mass of the compound is accounted for.

-

Solid-State Analysis: It is good practice to analyze the solid material remaining after the experiment (e.g., by PXRD or DSC) to confirm that no phase changes or degradation of the compound has occurred during the equilibration period.

-

Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical knowledge of molecular structure with a robust and validated experimental protocol, researchers can confidently generate accurate solubility data. This information is indispensable for the effective use of this compound in research and development, from optimizing reaction conditions to designing effective drug delivery systems. The methodologies and principles outlined herein are designed to empower scientists to make informed decisions and advance their research with a solid understanding of this critical physicochemical property.

References

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 12 Feb. 2025, [Link].

-

Amides: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things, [Link].

-

Solubility of Amides - Chemistry Stack Exchange. Chemistry Stack Exchange, 10 July 2020, [Link].

-

This compound | C7H13NO | CID 91280 - PubChem. PubChem, [Link].

-

This compound - SIELC Technologies. SIELC Technologies, 16 May 2018, [Link].

-

Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect - MDPI. MDPI, [Link].

-

Properties of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts, 22 Jan. 2023, [Link].

-

Aldehyde - Wikipedia. Wikipedia, [Link].

-

Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. ResearchGate, [Link].

-

10.19: Solubility and Molecular Structure - Chemistry LibreTexts. Chemistry LibreTexts, 15 July 2023, [Link].

-

Thermodynamic Solubility Assay - Evotec. Evotec, [Link].

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific, [Link].

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Bulgarian Chemical Communications, [Link].

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. ResearchGate, 9 Dec. 2024, [Link].

-

HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance | Request PDF - ResearchGate. ResearchGate, 6 Aug. 2025, [Link].

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate, 5 Aug. 2025, [Link].

-

Studying of Applications of Normal and Cyclic Amides Compounds - ResearchGate. ResearchGate, [Link].

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Institute of Science, Nagpur, [Link].

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. Impactfactor, 25 Sept. 2025, [Link].

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry, 28 Feb. 2018, [Link].

-

Green Solvents for the Formation of Amide Linkage - ResearchGate. ResearchGate, 13 Nov. 2021, [Link].

-

an introduction to aldehydes and ketones - Chemguide. Chemguide, [Link].

-

Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy - Biomedical and Pharmacology Journal. Biomedical and Pharmacology Journal, 14 Oct. 2021, [Link].

Sources

- 1. homework.study.com [homework.study.com]

- 2. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scielo.br [scielo.br]

- 5. This compound | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. This compound | SIELC Technologies [sielc.com]

alternative methods for Hexahydro-1H-azepine-1-carbaldehyde synthesis

An In-Depth Technical Guide to Alternative Synthesis Methods for Hexahydro-1H-azepine-1-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, also known by synonyms such as N-formylhexamethyleneimine and azepane-1-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis.[1][2][3] Its core structure, the seven-membered azepane ring, is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2] The inherent conformational flexibility of this ring system is crucial for optimizing interactions with biological targets, making its derivatives a focal point in drug discovery.[2] Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of this compound is of paramount importance to researchers in the pharmaceutical, agrochemical, and materials science sectors.

This guide moves beyond textbook procedures to provide an in-depth analysis of alternative, field-proven synthetic strategies. We will dissect the causality behind methodological choices, offering detailed protocols and comparative data to empower researchers to select and implement the optimal synthesis route for their specific objectives. The core of our exploration will center on the direct N-formylation of the parent amine, hexamethyleneimine (hexahydro-1H-azepine), which represents the most straightforward and widely adopted synthetic paradigm.[2]

Method 1: Direct N-Formylation with Formic Acid and its Catalytic Enhancements

The reaction of hexamethyleneimine with formic acid is a foundational approach to N-formylation. It operates on the principle of a direct condensation reaction, which, while straightforward, presents challenges in achieving high efficiency without strategic intervention.

Causality and Mechanistic Insight

The direct reaction between an amine and a carboxylic acid to form an amide is an equilibrium-limited process that generates water as a byproduct.[4][5] To drive the reaction towards the formation of this compound, this water must be continuously removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[5][6] While effective, this method requires elevated temperatures and can be energy-intensive.

To overcome the kinetic barrier and mild acidity of formic acid, modern protocols often incorporate a catalyst. The catalyst's role is to activate the formic acid, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine. This activation lowers the energy barrier for the reaction, often allowing for milder conditions and shorter reaction times.

Catalytic System Spotlight: Iodine-Catalyzed Formylation

Molecular iodine has emerged as an inexpensive, low-toxicity, and highly effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[7] The proposed mechanism involves the in situ generation of hydroiodic acid (HI), which protonates the formic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating the amine's attack and subsequent dehydration to yield the final formamide product.[7]

Caption: Iodine-catalyzed N-formylation workflow.

Experimental Protocol: Iodine-Catalyzed Synthesis

Materials:

-

Hexamethyleneimine (1.0 equiv.)

-

Formic acid (85% aqueous solution, 2.0 equiv.)

-

Iodine (I₂) (0.05 equiv.)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add hexamethyleneimine (1.0 equiv.) and formic acid (2.0 equiv.).

-

Add the catalytic amount of iodine (0.05 equiv.) to the mixture.

-

Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product via vacuum distillation or column chromatography.

| Method | Conditions | Catalyst | Typical Yield | Key Advantages | Considerations |

| Thermal Dehydration | Toluene, reflux, Dean-Stark trap | None | 85-98%[6] | Simple setup, high yield | High energy consumption, long reaction times |

| Iodine-Catalyzed | 70°C, solvent-free | 5 mol% I₂ | 90-95%[7] | Mild conditions, fast, low catalyst loading | Requires careful neutralization |

Method 2: Greener Pathways via Catalytic Oxidation of Methanol

The use of methanol as a C1 source for N-formylation represents a significant advancement towards more sustainable chemical synthesis.[8] Methanol is inexpensive, readily available, and less hazardous than many traditional formylating agents. This transformation is an oxidative process where the catalyst facilitates the conversion of methanol to a reactive formyl intermediate in situ.

Causality and Mechanistic Insight

This approach hinges on a catalyst capable of performing the aerobic oxidation of methanol. Bimetallic nanoparticles, such as gold-palladium supported on a magnetic core (AuPd–Fe₃O₄), have proven highly effective.[8] The catalyst first activates molecular oxygen to oxidize methanol, primarily to formaldehyde. This highly reactive intermediate then rapidly reacts with the amine to form a hemiaminal, which is further oxidized by the catalyst to the final N-formyl product. The magnetic Fe₃O₄ support provides a crucial practical advantage: the catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times, enhancing the economic and environmental viability of the process.[8]

Caption: Oxidative N-formylation using methanol.

Experimental Protocol: AuPd–Fe₃O₄ Nanoparticle Catalyzed Synthesis

Materials:

-

Hexamethyleneimine (1.0 equiv.)

-

Methanol (Solvent and C1 source)

-

AuPd–Fe₃O₄ catalyst (e.g., 1 mol%)

-

Oxygen (O₂) balloon or supply

-

Schlenk flask

-

External magnet

Procedure:

-

Add the AuPd–Fe₃O₄ catalyst to a Schlenk flask containing a magnetic stir bar.

-

Add hexamethyleneimine (1.0 equiv.) and methanol.

-

Seal the flask, and purge with oxygen gas (or affix an O₂-filled balloon).

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of O₂ (1 atm).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, place a strong external magnet against the side of the flask to immobilize the catalyst.

-

Carefully decant the supernatant solution.

-

The catalyst can be washed with fresh methanol and reused for subsequent runs.

-

Remove the solvent from the decanted solution under reduced pressure to obtain the product. Purify if necessary.

| Catalyst System | Oxidant | Conditions | Typical Yield | Key Advantages | Considerations |

| AuPd–Fe₃O₄ | O₂ (1 atm) | Room Temperature | >90%[8] | Very mild conditions, recyclable catalyst | Requires catalyst synthesis/purchase |

| Ru-NHC | None (Acceptorless) | 120-140°C | High[5] | Atom-economical (H₂ is byproduct) | Higher temperatures required |

Method 3: Carbon Dioxide as a Sustainable C1 Feedstock

The utilization of carbon dioxide (CO₂) as a raw material for chemical synthesis is a cornerstone of green chemistry. For N-formylation, CO₂ can serve as a non-toxic, abundant, and renewable C1 source, provided a suitable reducing agent is present.[9]

Causality and Mechanistic Insight

This transformation involves two key steps: the reduction of CO₂ and the subsequent formylation of the amine. Hydrosilanes, such as phenylsilane (PhSiH₃), are commonly employed as reducing agents.[10] In the presence of a catalyst, the hydrosilane reduces CO₂ to a silyl formate intermediate. This intermediate is a potent formylating agent that readily reacts with the amine to produce the desired N-formyl product and a silyl alcohol byproduct.[10] The reaction can be catalyzed by various systems, including zinc complexes or even metal-free catalysts like nitrogen-doped graphene, offering pathways that avoid precious or toxic metals.[9][11]

Caption: N-formylation pathway using CO₂ and a hydrosilane.

Experimental Protocol: Metal-Free N-Formylation with CO₂

Materials:

-

Hexamethyleneimine (1.0 equiv.)

-

Phenylsilane (PhSiH₃) (1.5 equiv.)

-

Nitrogen-doped graphene catalyst

-

Acetonitrile (ACN) as solvent

-

CO₂ balloon or supply

-

Reaction vial suitable for pressure

Procedure:

-

To a reaction vial, add the nitrogen-doped graphene catalyst, hexamethyleneimine (1.0 equiv.), and acetonitrile.

-

Seal the vial and purge with CO₂ gas. Pressurize the vial with CO₂ (e.g., 1 atm, balloon).

-

Add phenylsilane (1.5 equiv.) to the stirred mixture.

-

Heat the reaction to the required temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC/GC-MS).

-

Cool the reaction to room temperature and carefully vent the CO₂.

-

The catalyst can be removed by centrifugation or filtration.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

| Catalyst System | Reductant | Conditions | Key Advantages | Considerations |

| Nitrogen-doped Graphene | Hydrosilane | 80-100°C, 1 atm CO₂ | Metal-free, utilizes waste CO₂ | Reductant cost, catalyst preparation |

| Zn(OAc)₂ / phen | Hydrosilane | 60-80°C, 1 atm CO₂ | Uses abundant metal, good yields[11] | Requires ligand, silane stoichiometry can be high |

Summary and Strategic Outlook

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and operational demands. The choice of method should be a deliberate decision based on project-specific criteria such as scale, cost, available equipment, and commitment to green chemistry principles.

| Method | Formyl Source | Key Reagents | General Conditions | Pros | Cons |

| Classic Dehydration | Formic Acid | Toluene | Reflux | High yield, simple reagents | High energy, requires water removal |

| Catalytic Formic Acid | Formic Acid | I₂ or ZnO catalyst | Mild (70°C), solvent-free | Fast, efficient, low catalyst cost | Requires workup to remove catalyst/acid |

| Oxidative C1 | Methanol | O₂, AuPd–Fe₃O₄ catalyst | Room Temperature | Exceptionally mild, recyclable catalyst | Catalyst cost/synthesis |

| CO₂ Utilization | Carbon Dioxide | Hydrosilane, catalyst | 60-100°C | Utilizes waste CO₂, innovative | Cost of reducing agent, pressure equipment may be needed |

For large-scale, cost-driven syntheses, the classic formic acid dehydration method remains a viable, albeit less green, option. For laboratories focused on sustainable chemistry and process mildness, the catalytic oxidation of methanol offers an elegant and highly efficient solution, particularly if the catalyst can be recycled effectively. The use of CO₂ represents the frontier of sustainable C1 chemistry, ideal for research settings aiming to develop novel, environmentally benign methodologies. By understanding the causality behind each method, researchers can confidently navigate these alternatives to achieve their synthetic goals.

References

-

Gerack, C. J., & White, L. M. (2014). Formylation of Amines. Molecules, 19(6), 7689–7713. Available at: [Link]

-

Gerack, C. J., & White, L. M. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. Available at: [Link]

-

Park, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

-

Sakakura, T., et al. (2018). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Green Chemistry, 20(7), 1536-1541. Available at: [Link]

-

Verma, S., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91280, this compound. PubChem. Retrieved January 21, 2026. Available at: [Link]

-

SIELC Technologies. (2018). This compound. SIELC Technologies. Available at: [Link]

-

Li, Y., et al. (2019). Metal-Free N-Formylation of Amines with CO2 and Hydrosilane by Nitrogen-Doped Graphene Nanosheets. ACS Applied Materials & Interfaces, 11(41), 37755-37762. Available at: [Link]

-

Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 53(15), 2382-2385. Available at: [Link]

-